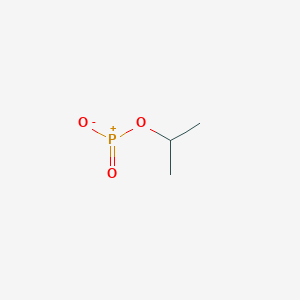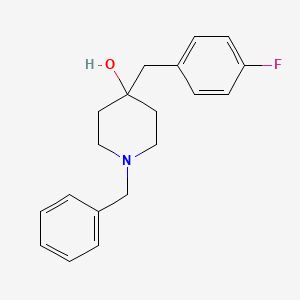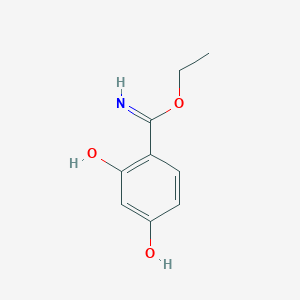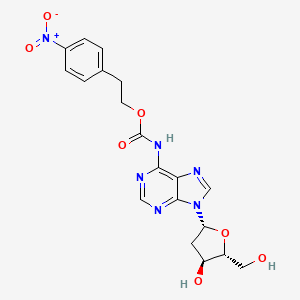
4-Nitrophenethyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, hydroxyl groups, and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for yield and efficiency, often involving continuous flow chemistry and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The nitro group and aromatic rings play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacking the nitrophenyl ethoxy carbonyl group.
2’-Deoxyadenosine: Another nucleoside derivative with a similar backbone but different functional groups.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, which share some chemical properties with Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-.
Uniqueness
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is unique due to its combination of a nucleoside backbone with a nitrophenyl ethoxy carbonyl group.
Properties
CAS No. |
88091-69-4 |
|---|---|
Molecular Formula |
C19H20N6O7 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethyl N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C19H20N6O7/c26-8-14-13(27)7-15(32-14)24-10-22-16-17(20-9-21-18(16)24)23-19(28)31-6-5-11-1-3-12(4-2-11)25(29)30/h1-4,9-10,13-15,26-27H,5-8H2,(H,20,21,23,28)/t13-,14+,15+/m0/s1 |
InChI Key |
LHTJNTWNVBJZAL-RRFJBIMHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


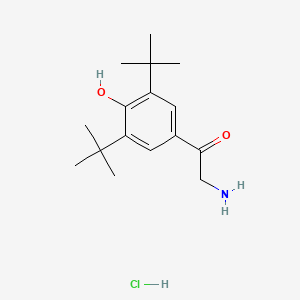
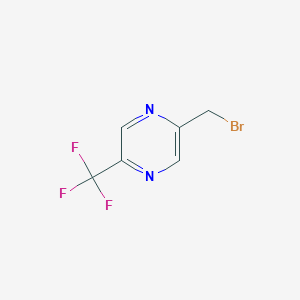
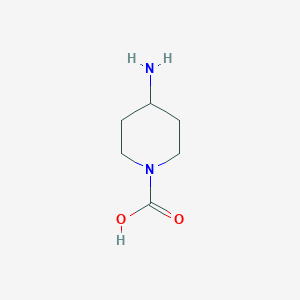
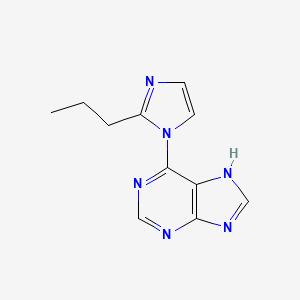
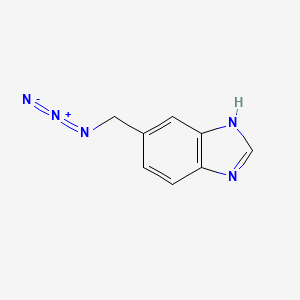
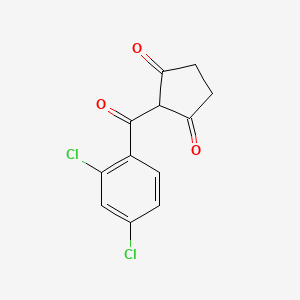
![Methyl oxo[(phenylmethanesulfonyl)amino]acetate](/img/structure/B8661450.png)
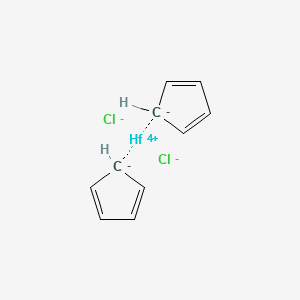

![8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one](/img/structure/B8661471.png)
